2-(Perfluoropentanoyl)cyclopentanone
Overview
Description
2-(Perfluoropentanoyl)cyclopentanone is a fluorinated organic compound with the molecular formula C10H7F9O2 and a molecular weight of 330.15 g/mol . This compound is characterized by the presence of a cyclopentanone ring substituted with a perfluoropentanoyl group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Perfluoropentanoyl)cyclopentanone can be achieved through various methods. One common approach involves the reaction of cyclopentanone with perfluoropentanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Perfluoropentanoyl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorinated alkyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the perfluorinated group under basic conditions.
Major Products Formed
The major products formed from these reactions include perfluorinated alcohols, carboxylic acids, and substituted cyclopentanones .
Scientific Research Applications
2-(Perfluoropentanoyl)cyclopentanone has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with high thermal and chemical stability .
Mechanism of Action
The mechanism of action of 2-(Perfluoropentanoyl)cyclopentanone involves its interaction with molecular targets through its carbonyl and fluorinated groups. These interactions can modulate enzyme activity and affect biochemical pathways. The compound’s high electronegativity due to fluorine atoms enhances its binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A simpler analog without the perfluorinated group.
Perfluorobutyrylcyclopentanone: Similar structure with a shorter perfluorinated chain.
Perfluorohexanoylcyclopentanone: Similar structure with a longer perfluorinated chain.
Uniqueness
2-(Perfluoropentanoyl)cyclopentanone is unique due to its specific chain length and the balance between hydrophobic and hydrophilic properties. This balance makes it particularly useful in applications requiring precise molecular interactions and stability .
Properties
IUPAC Name |
2-(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)cyclopentan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F9O2/c11-7(12,6(21)4-2-1-3-5(4)20)8(13,14)9(15,16)10(17,18)19/h4H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZDTHHLJUIBOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F9O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895992 | |
Record name | 2-(2,2,3,3,4,4,5,5,5-Nonafluoropentanoyl)cyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40895992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
347361-45-9 | |
Record name | 2-(2,2,3,3,4,4,5,5,5-Nonafluoropentanoyl)cyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40895992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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